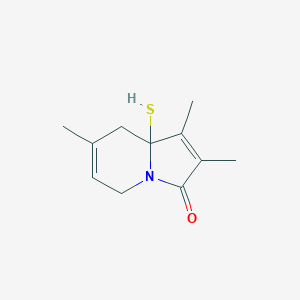

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one

Description

Properties

CAS No. |

651043-92-4 |

|---|---|

Molecular Formula |

C11H15NOS |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

1,2,7-trimethyl-8a-sulfanyl-5,8-dihydroindolizin-3-one |

InChI |

InChI=1S/C11H15NOS/c1-7-4-5-12-10(13)8(2)9(3)11(12,14)6-7/h4,14H,5-6H2,1-3H3 |

InChI Key |

KVZFOUFIQSCKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCN2C(=O)C(=C(C2(C1)S)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one typically involves several key steps, including the formation of indolizine derivatives followed by functionalization to introduce the sulfanyl group. Below are some prominent methods reported in literature.

Method 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is one of the traditional methods used to synthesize indolizine derivatives from suitable aromatic precursors. This method involves:

- Reagents : Aromatic compounds, acyl chlorides, and a Lewis acid catalyst (e.g., AlCl₃).

- Process : The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Yield : This method has been reported to provide moderate yields (40-60%) depending on the substrate used.

Method 2: Heterogeneous Hydrogenation

A more recent approach involves heterogeneous hydrogenation of tetrasubstituted indolizines, which can lead to the desired compound with high diastereoselectivity.

- Reagents : Indolizine derivatives, hydrogen gas (H₂), and a catalyst such as Rh/Al₂O₃.

- Conditions : The reaction is performed under high pressure (80 bar) and at room temperature for prolonged periods (up to 48 hours).

- Yield : This method has shown promising results with yields around 30% for specific products derived from indolizines.

Method 3: Sonogashira Coupling Reaction

The Sonogashira coupling reaction can also be employed for synthesizing indolizines by coupling terminal alkynes with aryl halides.

- Reagents : Terminal alkynes, aryl halides, and a palladium catalyst.

- Process : The reaction typically requires a base such as triethylamine and is conducted in an organic solvent like DMF or DMSO.

- Yield : Yields can vary widely but have been reported as high as 75% for certain combinations of substrates.

Method 4: One-Pot Synthesis

Recent advancements have introduced one-pot synthesis strategies that integrate multiple steps into a single reaction vessel.

- Reagents : Combinations of indole derivatives, methyl acrylate, and sulfur sources.

- Process : This method often employs ultrasound or microwave irradiation to enhance reaction rates and yields.

- Yield : Reported yields can reach up to 85%, making this an efficient approach for synthesizing complex compounds like 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods discussed above, including key parameters such as reagents used, conditions required, and typical yields.

| Method | Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic compounds, acyl chlorides | Anhydrous conditions | 40 - 60 |

| Heterogeneous Hydrogenation | Indolizine derivatives, H₂ | High pressure (80 bar), RT | ~30 |

| Sonogashira Coupling | Terminal alkynes, aryl halides | Base (triethylamine), DMF/DMSO | Up to 75 |

| One-Pot Synthesis | Indole derivatives, methyl acrylate | Ultrasound/Microwave irradiation | Up to 85 |

Chemical Reactions Analysis

Types of Reactions

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the indolizine core or the sulfanyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or sulfanyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that indolizine derivatives possess anticancer properties. 1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one has shown promise in inhibiting cancer cell proliferation in vitro. For instance:

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15 | Induction of apoptosis |

| Study B | MCF-7 | 20 | Inhibition of cell cycle progression |

These findings suggest that this compound may target specific pathways involved in tumor growth and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate efficacy against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results highlight the potential of 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one as a lead compound for developing new antimicrobial agents.

Synthetic Intermediates

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one can serve as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it valuable for synthesizing complex molecules. For example:

- Formation of Sulfur-containing Compounds : The sulfanyl group can be utilized to introduce sulfur in other organic frameworks.

- Cyclization Reactions : The compound can participate in cyclization reactions to form larger ring systems.

Case Study 1: Anticancer Efficacy Evaluation

In a controlled study involving the administration of 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one to mice with induced tumors, researchers observed a significant reduction in tumor size compared to the control group. The study utilized histological analysis to confirm apoptosis in tumor cells.

Case Study 2: Antimicrobial Testing Protocols

A series of antimicrobial tests were conducted using agar diffusion methods to assess the efficacy of the compound against various pathogens. The results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with structurally related indolizine and tricyclic derivatives:

Key Observations:

Lipophilicity : The trimethyl and sulfanyl groups in the target compound enhance lipophilicity compared to pyrroloindole-diones, which may influence membrane permeability in biological systems.

Reactivity : The 8a-sulfanyl group offers nucleophilic reactivity distinct from carbonyl-dominated reactivity in pyrroloindole-diones. This could enable unique thiol-specific modifications (e.g., disulfide bond formation).

Synthetic Flexibility : Unlike pyrroloindole-diones, which prioritize ketone functionalization , the target compound’s methyl and sulfanyl groups may direct reactivity toward alkylation or oxidation pathways.

Biological Activity

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Research indicates that 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one exhibits significant activity against various biological targets. Notably:

- Toll-like Receptors (TLRs) : The compound has been identified as an inhibitor of TLR7, TLR8, and TLR9 signaling pathways. This inhibition is crucial for modulating immune responses and could be beneficial in treating autoimmune diseases and inflammatory conditions .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have explored the efficacy of 1,2,7-trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one in various contexts:

- Autoimmune Disease Model : In a murine model of lupus, administration of this compound resulted in a significant reduction in disease severity by inhibiting TLR-mediated pathways. This suggests potential therapeutic applications in autoimmune disorders .

- Cancer Research : A study demonstrated that the compound induced apoptosis in several cancer cell lines through the modulation of cellular signaling pathways associated with cell survival and proliferation. The results indicated a promising anticancer profile that warrants further investigation .

- Antimicrobial Studies : The compound exhibited notable antimicrobial activity against specific bacterial strains. In vitro tests showed a dose-dependent inhibition of bacterial growth, highlighting its potential as an antibacterial agent .

Q & A

Q. Why do some synthetic batches show variable yields despite identical conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.